Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-9-4-3-5-12(9)11-7-8/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTZSNYSZNLLNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CN2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Pyrrole and Pyridazine Derivatives
One of the classical approaches to synthesize pyrrolo[1,2-b]pyridazine derivatives, including this compound, involves the cyclization of appropriate pyrrole and pyridazine precursors. For example, the reaction of N-alkylpyrrole with hydrazine hydrate leads to intramolecular heterocyclization, forming the fused pyrrolo[1,2-b]pyridazine ring system. This method is often carried out under reflux conditions and may require subsequent oxidation or reduction steps to achieve the desired oxidation state of the product.
Condensation Reactions Using Pyridazine Precursors
Several condensation-based synthetic routes have been reported:
Condensation of oxazolo[3,2-b]pyridazinium perchlorates with active methylene compounds: Sodium ethoxide-mediated condensation with ethyl cyanoacetate or ethyl malonate can yield pyrrolo[1,2-b]pyridazine derivatives after cyclization.
Condensation of 1,4,7-triketones with hydrazine: This method involves hydrazine-mediated cyclization of triketones, followed by dehydrogenation to form the pyrrolo[1,2-b]pyridazine core.
Coupling of aryl diazonium salts with diethyl 2-cyano-3-methylglutaconate: This approach leads to pyridazine compounds that can be further transformed into pyrrolo[1,2-b]pyridazine derivatives through subsequent reactions.
1,3-Dipolar Cycloaddition Reactions
1,3-Dipolar cycloadditions have been extensively used to synthesize pyrrolo[1,2-b]pyridazines. This method typically involves the reaction of pyridazine derivatives with acetylenic esters such as dimethyl acetylenedicarboxylate (DMAD), yielding the fused heterocyclic system in moderate yields (20-30% range).
Sonogashira Coupling Followed by Cyclization
A more modern synthetic approach involves the Sonogashira cross-coupling of 3-chloropyridazines with propargyl alcohol, catalyzed by Pd(PPh3)2Cl2 and CuI, followed by condensation with dialkylamines and intramolecular cyclization. This "one-pot" method produces 7-dialkylamino-pyrrolo[1,2-b]pyridazine derivatives in yields ranging from 13% to 49%.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of N-alkylpyrrole | N-alkylpyrrole, hydrazine hydrate | Reflux, sometimes oxidation/reduction steps | Not specified | Straightforward, uses readily available reagents | May require multiple steps |
| Condensation with perchlorates | Oxazolo[3,2-b]pyridazinium perchlorates, ethyl cyanoacetate | Sodium ethoxide, reflux | Moderate | Versatile, allows functional group variation | Use of perchlorates requires caution |
| 1,3-Dipolar cycloaddition | Pyridazine derivatives, acetylenic esters | Pd catalysts or thermal conditions | 20-30 | Direct formation of fused ring system | Moderate yields, sensitive to conditions |
| Sonogashira coupling + cyclization | 3-chloropyridazines, propargyl alcohol, dialkylamines | Pd(PPh3)2Cl2, CuI catalyst, basic conditions | 13-49 | One-pot, relatively efficient | Requires palladium catalyst, moderate yields |
Mechanistic Insights
Cyclization reactions typically proceed via nucleophilic attack of hydrazine on carbonyl or activated double bonds in pyrrole or pyridazine precursors, followed by ring closure to form the fused heterocycle.
Condensation methods involve initial formation of intermediates such as hydrazones or enamines, which then cyclize under basic or acidic conditions to yield the pyrrolo[1,2-b]pyridazine core.
1,3-Dipolar cycloadditions proceed through the reaction of dipolarophiles (e.g., acetylenic esters) with dipoles generated from pyridazine derivatives, forming the fused ring system in a concerted manner.
Sonogashira coupling introduces an alkynyl substituent at the 3-position of pyridazine, which undergoes base-induced isomerization and condensation with amines to cyclize into the pyrrolo[1,2-b]pyridazine scaffold.
Research Findings and Applications
The yields of this compound and its derivatives vary depending on the method, with Sonogashira coupling offering moderate yields and dipolar cycloadditions generally yielding 20-30%.
Spectroscopic characterization (FTIR, NMR, MS) confirms the formation of the fused heterocyclic system with characteristic carbonyl and aromatic signals.
The compound serves as a key intermediate for synthesizing biologically active molecules, including antiviral and antioxidant agents.
Structural studies, including X-ray crystallography, have been reported for related pyrrolo[1,2-b]pyridazine derivatives, providing insight into molecular conformations relevant for biological activity.
Chemical Reactions Analysis
Types of Reactions
Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in 3+2 cycloaddition reactions, forming different pyridazine derivatives.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Cycloaddition Reactions: Common reagents include mesoionic oxazolo-pyridazinones and ethyl propiolate, with acetic anhydride used to generate the mesoionic compounds.
Substitution Reactions: Reagents such as triethylamine (TEA) and other bases are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various pyridazine derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Biological Research: It is used in studies investigating its cytotoxic effects on plant and animal cells.
Industrial Applications: The compound’s derivatives are explored for their potential use in pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For example, some derivatives of pyrrolo[1,2-b]pyridazine have shown kinase inhibitory activity, suggesting that they may interfere with kinase signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : Methyl or halogen groups at position 2 improve cytotoxicity, likely due to enhanced hydrophobic interactions with tubulin .
- Core Modifications : Replacing the pyridazine ring with phthalazine (pyrrolo[2,1-a]phthalazine) reduces activity, emphasizing the importance of the smaller, more rigid pyrrolo[1,2-b]pyridazine scaffold .
- Functional Groups : Ketone-containing derivatives (e.g., 4-oxo analogues) may exhibit altered pharmacokinetics but require further biological evaluation .
Mechanism of Action
Biological Activity
Ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique fused ring system that contributes to its biological activity. Its structure can be represented as follows:
This compound is characterized by a pyrrolopyridazine core with a carboxylate functional group, which is crucial for its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research has demonstrated its effectiveness against breast cancer cell lines (MCF-7 and MDA-MB-231), where it was found to induce apoptosis and inhibit cell proliferation .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| MDA-MB-231 | 10.0 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial and antifungal activities, making it a candidate for further exploration in infectious disease treatment .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 18 µg/mL |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways related to proliferation and apoptosis. Notably, it may inhibit key enzymes or receptors that are vital for cancer cell survival .
Study on Breast Cancer
In a notable study, this compound was tested in combination with doxorubicin on breast cancer cells. The results indicated a synergistic effect, enhancing the cytotoxicity compared to doxorubicin alone. This suggests potential for use in combination therapies .
Antituberculosis Research
Another investigation focused on the compound's activity against Mycobacterium tuberculosis. This compound derivatives were synthesized and tested for their antimycobacterial properties, showing promising results that warrant further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing ethyl pyrrolo[1,2-b]pyridazine-3-carboxylate and its derivatives?
- A novel approach involves cyclocondensation of a BOC-protected 1-aminopyrrole derivative with α,β-unsaturated ketones using p-toluenesulfonic acid (p-TSA) as a catalyst in toluene (30 volumes) under reflux conditions . This method yields pyrrolo[1,2-b]pyridazine cores with >80% efficiency in optimized setups. Alternative routes include flow chemistry techniques for organometallic intermediates, such as ethyl 6-(2-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate synthesis via zinc-mediated coupling, achieving 27–53% yields .
Q. How can researchers confirm the structural identity of this compound?
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy are critical. For example, HRMS (ESI+) of ethyl 6-cyclohexylimidazo[1,2-b]pyridazine-3-carboxylate shows an exact mass match at m/z 273.1477 (observed: 273.1479) . NMR data for derivatives include characteristic peaks for ester carbonyls (δ ~161 ppm) and aromatic carbons (δ ~120–140 ppm) . Purity is validated via HPLC (e.g., retention time 1.33 minutes under SMD-TFA05 conditions) .
Q. What are the recommended storage conditions and purity standards for this compound?
- The compound should be stored sealed in dry conditions at 2–8°C to prevent hydrolysis of the ester group . Commercial batches typically specify ≥97% purity (NLT 97%) via HPLC or LCMS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict non-covalent interactions in pyrrolo[1,2-b]pyridazine crystals?
- Density Functional Theory (DFT) analyses of analogs like ethyl 7-amino-3-tert-butyl-pyrrolo[1,2-b]triazine-6-carboxylate reveal stabilizing C–H···O and π–π interactions. These studies guide crystal engineering for enhanced solubility or bioavailability .
Q. What strategies resolve contradictions in synthetic yields or byproduct formation?
- Isomeric byproducts (e.g., ethyl 6-(1-phenylethyl)imidazo[1,2-b]pyridazine-3-carboxylate vs. 2-phenylethyl isomer) arise from organozinc intermediate rearrangements. Resolution involves silica gel chromatography (0–80% ethyl acetate/hexane gradient) and LCMS monitoring . Kinetic vs. thermodynamic control in cyclocondensation reactions should also be evaluated .
Q. How does substitution patterning influence bioactivity in pyrrolo[1,2-b]pyridazine derivatives?
- Substituents at the 6- and 8-positions (e.g., chloro, trifluoromethyl) enhance kinase inhibition or antimicrobial properties. For example, 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine shows unique reactivity in targeting bacterial enzymes . Structure-activity relationship (SAR) studies require combinatorial libraries synthesized via parallel flow reactors .
Q. What analytical techniques characterize degradation products under stressed conditions?
- Accelerated stability studies (40°C/75% RH) combined with LCMS/MS identify hydrolysis products like pyrrolo[1,2-b]pyridazine-3-carboxylic acid. Degradation pathways are mapped using -NMR to track ester group integrity .
Q. How are pyrrolo[1,2-b]pyridazine derivatives utilized in patent-protected drug candidates?
- Derivatives like methyl (4aR)-4-hydroxy-4a-methyl-2-oxo-pyrrolo[1,2-b]pyridazine-3-carboxylate are intermediates in EP 4,374,877 A2 for antiviral agents. Patent strategies emphasize modular synthesis (e.g., cesium carbonate-mediated alkylation) and bioisosteric replacements (e.g., bromo to cyclopropyl groups) .
Methodological Guidelines
- Synthesis Optimization : Screen catalysts (e.g., p-TSA vs. Lewis acids) and solvents (toluene vs. DMF) to improve cyclization efficiency .
- Bioactivity Screening : Use kinase inhibition assays (IC determination) and microbial susceptibility testing (MIC values) for lead prioritization .
- Data Reproducibility : Report reaction scales, purification gradients, and HRMS/spectral data to enable replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
